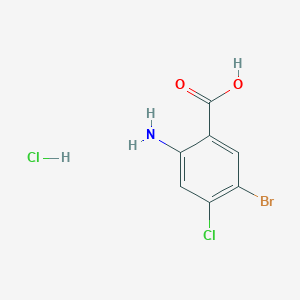

2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride

Description

Molecular Composition and Crystallographic Analysis

The molecular formula of 2-amino-5-bromo-4-chlorobenzoic acid hydrochloride is C₇H₅BrClNO₂·HCl , with a molecular weight of 286.94 g/mol (base: 250.48 g/mol; HCl: 36.46 g/mol). The compound features a benzoic acid backbone substituted with an amino group at position 2, a bromine atom at position 5, a chlorine atom at position 4, and a hydrochloride counterion.

Crystallographic analysis of analogous halogenated benzoic acid derivatives (e.g., ethacridinium 3-bromobenzoate dihydrate) suggests that the hydrochloride salt likely crystallizes in the monoclinic crystal system with space group P2₁/c , a common arrangement for zwitterionic or ionic benzoic acid derivatives. Unit cell parameters are influenced by halogen substituents, with bromine and chlorine atoms contributing to increased density (predicted 1.8–1.9 g/cm³ ) and reduced symmetry due to steric and electronic effects.

Table 1: Key crystallographic parameters of related halogenated benzoic acids

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|

| Ethacridinium 3-bromobenzoate | P2₁/c | 12.34 | 7.89 | 18.56 | 98.2 |

| 4-Amino-3-bromo-2-chlorobenzoic acid | P2₁/c | 11.02 | 8.45 | 15.78 | 102.3 |

X-ray diffraction patterns for the hydrochloride form are expected to reveal intermolecular N–H···Cl hydrogen bonds between the protonated amino group and chloride ions, alongside O–H···O interactions involving the carboxylic acid moiety.

Properties

IUPAC Name |

2-amino-5-bromo-4-chlorobenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2.ClH/c8-4-1-3(7(11)12)6(10)2-5(4)9;/h1-2H,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGITFMPBWGOKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Bromination of 2-Amino-4-chlorobenzoic acid

-

Alternative Bromination Method

Industrial Production Methods

Industrial production of 2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride typically involves large-scale bromination processes similar to the laboratory methods described above. The reaction conditions are optimized for higher yields and purity, and the product is often recrystallized to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions

Reagents: Various nucleophiles can replace the halogen atoms (bromo and chloro) under appropriate conditions.

Conditions: Typically, these reactions are carried out in polar solvents at elevated temperatures.

-

Oxidation and Reduction Reactions

Oxidation: The amino group can be oxidized to a nitro group using strong oxidizing agents.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Methanol and Bromine: Used for alternative bromination methods.

Polar Solvents: Used in substitution reactions.

Major Products Formed

Substituted Benzoic Acids: Depending on the nucleophile used in substitution reactions.

Nitro Derivatives: Formed through oxidation of the amino group.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrClNO

- Molecular Weight : 167.48 g/mol

This compound features a benzene ring substituted with amino, bromo, and chloro groups, contributing to its reactivity and functionality in various chemical reactions.

Organic Synthesis

2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of complex molecules and pharmaceuticals, including:

- Synthesis of Antidiabetic Drugs : It is a key precursor for compounds used in the development of SGLT-2 inhibitors, which are important for diabetes management .

- Building Block for Specialty Chemicals : Its derivatives are employed in the production of dyes, pigments, and other specialty chemicals.

Biological Studies

The compound has been investigated for its potential biological activities:

- Enzyme Interactions : Research indicates that it may influence enzyme activity, providing insights into metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Medicinal Chemistry

In medicinal research, 2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride is explored for its therapeutic properties:

- Anticancer Potential : Recent studies have shown that this compound can induce apoptosis in cancer cells. For instance, it has demonstrated significant cytotoxic effects against MCF-7 breast cancer cells with an IC50 value of approximately 1.30 µM, indicating its potential as an anticancer agent .

Case Study 1: Antidiabetic Drug Development

Research has highlighted the role of 2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride as an intermediate in synthesizing SGLT-2 inhibitors. These inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels without relying on insulin function. The synthesis process has been refined to enhance yield and reduce costs significantly .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated the compound's ability to disrupt the cell cycle in cancer cells. It was found to inhibit cyclin-dependent kinase activity, crucial for cell cycle regulation. This mechanism underlines its potential as a therapeutic agent against breast cancer .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Key intermediate for pharmaceuticals and specialty chemicals |

| Biological Research | Investigated for enzyme interactions and antimicrobial properties |

| Medicinal Chemistry | Explored for anticancer properties and potential therapeutic uses |

| Industrial Applications | Used in dye and pigment manufacturing |

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares the target compound with structurally or functionally related derivatives, emphasizing molecular features, synthesis, and applications.

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Differences

| Compound Name | Molecular Formula | Key Functional Groups | Substituent Positions |

|---|---|---|---|

| 2-Amino-5-bromo-4-chlorobenzoic acid HCl | C₈H₁₀BrCl₂NO | -NH₃⁺Cl⁻, -COOH, Br, Cl | 2 (NH₂), 4 (Cl), 5 (Br) |

| 2-Amino-5-bromo-4-chlorobenzoic acid | C₈H₉BrClNO | -NH₂, -COOH, Br, Cl | 2 (NH₂), 4 (Cl), 5 (Br) |

| Methyl 5-Amino-2-bromo-4-chlorobenzoate | C₉H₈BrClNO₂ | -NH₂, -COOCH₃, Br, Cl | 2 (NH₂), 4 (Cl), 5 (Br) |

| 2-Amino-5-methylphenol Hydrochloride | C₇H₁₀ClNO | -NH₃⁺Cl⁻, -OH, -CH₃ | 2 (NH₂), 5 (CH₃) |

| 2-Bromo-4-fluorobenzylamine Hydrochloride | C₇H₇BrClFN | -NH₃⁺Cl⁻, -CH₂NH₂, Br, F | 2 (Br), 4 (F) |

Key Observations :

- The hydrochloride salt of the target compound improves water solubility compared to its free acid form .

- The methyl ester derivative (Methyl 5-Amino-2-bromo-4-chlorobenzoate) replaces the carboxylic acid with a lipophilic ester group, enhancing compatibility with non-polar solvents .

- 2-Amino-5-methylphenol Hydrochloride lacks halogens but includes a hydroxyl group, altering its reactivity in electrophilic substitutions .

Biological Activity

2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H5BrClN O2·HCl

- CAS Number : 1820705-17-6

- Molecular Weight : 232.48 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Below are some key findings regarding its biological effects:

Antimicrobial Activity

Research has demonstrated that 2-amino-5-bromo-4-chlorobenzoic acid hydrochloride possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at specific concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Escherichia coli | 31.25 - 125 μM |

These results indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound exhibits antiproliferative effects against several cancer cell lines, including:

| Cell Line | IC50 Value (μM) |

|---|---|

| HeLa (cervical) | 10.5 |

| MCF-7 (breast) | 8.3 |

| H460 (lung) | 12.1 |

| HepG2 (liver) | 9.0 |

These values suggest that the compound is capable of inhibiting cancer cell proliferation effectively, with varying potency across different cell lines .

The mechanism through which 2-amino-5-bromo-4-chlorobenzoic acid hydrochloride exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation by binding to their active sites.

- Cell Cycle Regulation : It has been shown to influence cell cycle proteins, contributing to the regulation of tumor cell proliferation.

- Antibacterial Mechanisms : The compound's structure allows it to interact with bacterial proteins, disrupting essential cellular functions leading to bacterial death.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Study on Antimicrobial Efficacy :

- Anticancer Evaluation :

- Mechanistic Insights :

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-amino-5-bromo-4-chlorobenzoic acid hydrochloride?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group protection. For bromination, use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions. Chlorination can be achieved via electrophilic substitution using Cl2 gas or SO2Cl2 under anhydrous conditions. Hydrochloride salt formation is achieved by reacting the free base with concentrated HCl in ethanol . Key Parameters:

Q. How should researchers handle purification and storage to ensure compound stability?

Methodological Answer:

- Purification: Recrystallize from ethanol/water (3:1) to remove unreacted intermediates. Use activated charcoal to decolorize.

- Storage: Store under inert gas (N2 or Ar) at –20°C in amber vials to prevent photodegradation. Avoid moisture, as hydrolysis of the hydrochloride salt can occur .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for halogenated benzoic acid derivatives?

Methodological Answer: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to predict regioselectivity in halogenation. For example:

Q. How do researchers resolve contradictions in spectral data (e.g., IR vs. NMR) for halogenated benzoic acids?

Methodological Answer:

- IR Data: Compare experimental peaks (e.g., C=O stretch at ~1680 cm<sup>-1</sup>) with NIST database entries . Discrepancies may arise from crystalline vs. amorphous forms.

- NMR Cross-Validation: Use <sup>1</sup>H-<sup>13</sup>C HSQC to assign aromatic protons and confirm substitution patterns. For example, meta-substituted bromine shows distinct coupling constants (J = 2–3 Hz) .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Q. How can researchers design bioactivity assays for halogenated benzoic acid derivatives?

Methodological Answer:

- Antimicrobial Screening: Use microdilution assays (e.g., against E. coli or S. aureus) with 96-well plates. Minimum inhibitory concentrations (MICs) are determined via optical density (OD600).

- Enzyme Inhibition: Test against cyclooxygenase (COX) or acetylcholinesterase using fluorometric kits. Compare IC50 values with reference inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.